molecular formula C15H11FN4OS B15083341 3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 575466-64-7

3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B15083341
CAS No.: 575466-64-7
M. Wt: 314.3 g/mol
InChI Key: YKGPCOXUNKYVDT-RQZCQDPDSA-N
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Description

3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are condensation products of primary amines with aldehydes or ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the reaction of a hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the triazole intermediate.

    Condensation Reaction: The final step involves the condensation of the triazole intermediate with a phenolic aldehyde to form the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Scientific Research Applications

3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Potential use in drug design and development due to its biological activities.

    Industry: Utilized in the synthesis of advanced materials with optoelectronic properties.

Mechanism of Action

The mechanism of action of 3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to the presence of the fluorophenyl group and the triazole ring, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit antimicrobial activity sets it apart from similar compounds .

Properties

CAS No.

575466-64-7

Molecular Formula

C15H11FN4OS

Molecular Weight

314.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11FN4OS/c16-13-7-2-1-6-12(13)14-18-19-15(22)20(14)17-9-10-4-3-5-11(21)8-10/h1-9,21H,(H,19,22)/b17-9+

InChI Key

YKGPCOXUNKYVDT-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O)F

Origin of Product

United States

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